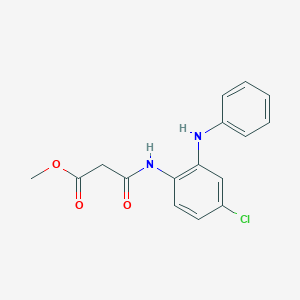

N-Desmethyl O-Methyl Clobazam

Description

Structure

3D Structure

Properties

CAS No. |

2009208-96-0 |

|---|---|

Molecular Formula |

C16H15ClN2O3 |

Molecular Weight |

318.75 g/mol |

IUPAC Name |

methyl 3-(2-anilino-4-chloroanilino)-3-oxopropanoate |

InChI |

InChI=1S/C16H15ClN2O3/c1-22-16(21)10-15(20)19-13-8-7-11(17)9-14(13)18-12-5-3-2-4-6-12/h2-9,18H,10H2,1H3,(H,19,20) |

InChI Key |

UODYCFVUCMOZER-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of N Desmethyl Clobazam

Oxidative Demethylation of Clobazam

The primary biosynthetic route to N-Desmethyl Clobazam is the oxidative N-demethylation of its parent compound, Clobazam. aesnet.orgneurology.orgfda.gov This process occurs extensively in the liver. pharmgkb.orgnih.govnih.gov The N-demethylation reaction involves the removal of a methyl group from the nitrogen atom at position 1 of the benzodiazepine (B76468) ring structure. pharmgkb.orgnih.gov This biotransformation is the principal metabolic pathway for Clobazam, leading to the formation of N-Desmethyl Clobazam, which is itself pharmacologically active. aesnet.orgdrugbank.comnih.govnih.gov In fact, following repeated administration of Clobazam, N-Desmethyl Clobazam becomes the major circulating compound in the plasma, with concentrations reaching 3 to 5 times higher than that of the parent drug. fda.govdrugbank.comnih.gov

Enzymatic Catalysis by Cytochrome P450 Isoenzymes (e.g., CYP3A4, CYP2C19, CYP2B6)

The oxidative demethylation of Clobazam is catalyzed by specific enzymes belonging to the cytochrome P450 (CYP) superfamily. pharmgkb.orgnih.gov Research has identified several key isoenzymes responsible for this metabolic step.

CYP3A4 is the primary enzyme mediating the N-demethylation of Clobazam to N-Desmethyl Clobazam. pharmgkb.orgnih.govdrugbank.comnih.govresearchgate.net Studies have shown that the intrinsic clearance for Clobazam N-demethylation by CYP3A4 is significantly higher than for other involved enzymes. fda.gov Inhibition of CYP3A4 with ketoconazole, for instance, leads to a 54% increase in the area under the curve (AUC) for Clobazam, demonstrating the enzyme's substantial role. nih.govnih.gov

CYP2C19 also plays a role in the formation of N-Desmethyl Clobazam, although it is considered a secondary contributor to this specific reaction compared to CYP3A4. pharmgkb.orgnih.govdrugbank.comnih.gov However, CYP2C19 is the main enzyme responsible for the subsequent metabolism of N-Desmethyl Clobazam itself, hydroxylating it to the inactive 4'-hydroxy-N-desmethylclobazam. pharmgkb.orgnih.govnih.gov Genetic variations (polymorphisms) in the CYP2C19 gene can lead to significant differences in the plasma concentrations of N-Desmethyl Clobazam among individuals. nih.govresearchgate.net So-called "poor metabolizers," who have reduced CYP2C19 activity, exhibit markedly higher levels of N-Desmethyl Clobazam. drugbank.comnih.gov

The table below summarizes the roles of these key cytochrome P450 isoenzymes in the metabolism of Clobazam.

| Enzyme | Primary Role in Clobazam Metabolism |

| CYP3A4 | The main enzyme responsible for the N-demethylation of Clobazam to form N-Desmethyl Clobazam. pharmgkb.orgnih.govdrugbank.comnih.govresearchgate.net |

| CYP2C19 | Plays a secondary role in the formation of N-Desmethyl Clobazam but is the primary enzyme for its subsequent hydroxylation and inactivation. pharmgkb.orgnih.govnih.govnih.gov It also contributes to the 4'-hydroxylation of Clobazam. nih.govwikipedia.org |

| CYP2B6 | Contributes to a lesser extent in the N-demethylation of Clobazam. pharmgkb.orgnih.govdrugbank.comnih.gov |

Precursor Compounds and Metabolic Pathways of Formation

The direct precursor for the biosynthetic formation of N-Desmethyl Clobazam is Clobazam . nih.gov The metabolic pathway begins with the oral administration and rapid absorption of Clobazam. nih.govdrugbank.com It is then transported to the liver, where it undergoes extensive metabolism. pharmgkb.orgnih.govnih.gov

The major metabolic pathway is the aforementioned N-demethylation by CYP enzymes (primarily CYP3A4) to yield N-Desmethyl Clobazam . fda.govnih.gov A minor, parallel pathway involves the hydroxylation of Clobazam at the 4'-position to form 4'-hydroxyclobazam, a reaction catalyzed by CYP2C19 and CYP2C18. nih.govdrugbank.comwikipedia.org

N-Desmethyl Clobazam, being an active metabolite, is then further metabolized. pharmgkb.orgnih.gov It is predominantly hydroxylated by CYP2C19 to form 4'-hydroxy-N-desmethylclobazam , which is considered an inactive metabolite. pharmgkb.orgnih.gov This subsequent step is crucial for the elimination of the active metabolite from the body.

Theoretical and Experimental Approaches to N-Desmethyl Clobazam Synthesis

Beyond its biological formation, N-Desmethyl Clobazam is also synthesized chemically for use as an analytical reference standard and for research purposes. plos.orgglpbio.com Chemical synthesis allows for the production of the pure compound, which is necessary for pharmacological studies and for developing analytical methods to detect and quantify it in biological samples.

Experimental synthesis is described in various chemical literature and patents. One patented process for the preparation of Clobazam utilizes N-Desmethyl Clobazam (referred to as compound IV in the patent) as a key intermediate. google.com The process involves the cyclization of an aminodiphenylamine compound with a malonic acid derivative. google.com This intermediate, 8-chloro-1-phenyl-1H-benzo[b] nih.govCurrent time information in Bangalore, IN.diazepine-2,4(3H,5H)-dione (N-Desmethyl Clobazam), is then methylated in a subsequent step to produce Clobazam. google.com This demonstrates a viable, large-scale synthetic route where N-Desmethyl Clobazam is a direct precursor to Clobazam, reversing the metabolic pathway.

Alternative synthetic routes may involve the direct synthesis from 1-phenyl-1,5-benzodiazepine precursors, with methods such as microwave-assisted cyclization being explored to optimize chemical yields. vulcanchem.com

Pharmacological Characterization of N Desmethyl Clobazam

Receptor Binding Studies

The affinity of N-desmethylclobazam for different GABAA receptor configurations has been extensively studied using both native receptors from brain tissue and specific recombinant human receptors expressed in cell systems. These studies help to elucidate the molecular basis of its action.

GABAA Receptor Subunit Selectivity (e.g., α1, α2, α3, α5, α6, β2, γ2, δ)

Research indicates that N-desmethylclobazam exhibits preferential binding to certain GABAA receptor subtypes. plos.orgnih.gov Specifically, it displays a significantly greater affinity for receptors containing the α2 subunit compared to those with the α1 subunit. plos.orgnih.gov This preference is even more pronounced for N-desmethylclobazam than for its parent compound, clobazam. plos.org Studies using genetically modified mice have suggested that the α2 subunit is involved in mediating anticonvulsant effects, whereas the α1 subunit is linked to sedative effects. nih.govresearchgate.net

In addition to its selectivity among α subunits, N-desmethylclobazam also interacts with other receptor combinations. It has been shown to be a positive allosteric modulator at receptors containing α1, α2, α3, and α5 subunits in combination with β2 and γ2 subunits. plos.orgnih.gov Furthermore, it demonstrates activity at extrasynaptic, δ-subunit-containing receptors (α6β2δ), although with much lower potency. plos.orgnih.gov

Binding Affinities with Native Receptors from Brain Homogenates (e.g., rat brain)

Studies using homogenates from rat brains provide insight into the binding of N-desmethylclobazam to a natural mix of GABAA receptors. In these experiments, N-desmethylclobazam demonstrated a submicromolar binding affinity. plos.orgnih.gov Using ³H-flunitrazepam as a radiotracer, the binding affinity (Kᵢ) of N-desmethylclobazam was determined to be 133 nM in rat brain homogenates. nih.gov This affinity is comparable to that of clobazam (151 nM) under the same conditions. nih.gov These findings confirm that N-desmethylclobazam is a potent ligand for native central benzodiazepine (B76468) receptors. neurology.org

Table 1: Binding Affinities of N-Desmethylclobazam and Comparator Compounds with Native GABAA Receptors from Rat Brain Homogenates

| Compound | Binding Affinity (Kᵢ, nM) |

|---|---|

| N-Desmethylclobazam | 133 |

| Clobazam | 151 |

| Clonazepam | 0.26 |

Data sourced from Jensen et al. (2014) nih.gov

Binding Affinities with Recombinant Receptors in Expression Systems (e.g., HEK293 cells, Xenopus laevis oocytes)

To understand the interaction with specific human GABAA receptor subtypes, researchers utilize expression systems like human embryonic kidney (HEK293) cells and Xenopus laevis oocytes. plos.orgplos.org These cells are transfected with the specific subunit combinations of interest. plos.orgnih.gov

In studies with transfected HEK293 cells, N-desmethylclobazam showed differential binding affinities across various α-subunit-containing receptors. plos.orgnih.gov The compound's preference for α2-containing receptors over α1-containing receptors was confirmed in this system. plos.orgnih.gov The binding affinities (Kᵢ) for N-desmethylclobazam were quantified for several key receptor subtypes, highlighting this selectivity. plos.org For example, one study reported a Kᵢ ratio of α1/α2 of 4.3 for N-desmethylclobazam, indicating a more than four-fold higher affinity for the α2β2γ2S subtype over the α1β2γ2S subtype. plos.org

Table 2: Binding Affinities (Kᵢ, nM) of N-Desmethylclobazam at Recombinant Human GABAA Receptors Expressed in HEK293 Cells

| Receptor Subtype | N-Desmethylclobazam (Kᵢ, nM) |

|---|---|

| α₁β₂γ₂ | 148 |

| α₂β₂γ₂ | 37 |

| α₃β₂γ₂ | 59 |

| α₅β₂γ₂ | 67 |

Allosteric Modulation of GABAA Receptor Function

Beyond simple binding, N-desmethylclobazam actively modulates the function of the GABAA receptor. It acts as a positive allosteric modulator, meaning it enhances the effect of the primary neurotransmitter, GABA, without directly activating the receptor itself. nih.govneurology.org

In Vitro Potentiation of GABA-Activated Chloride Currents

Electrophysiological studies, such as two-electrode voltage-clamp recordings in Xenopus oocytes expressing human GABAA receptors, have been used to measure the functional effect of N-desmethylclobazam. plos.orgsemanticscholar.org These experiments show that N-desmethylclobazam potentiates GABA-activated chloride currents. plos.orgnih.gov When co-applied with GABA, N-desmethylclobazam increases the influx of chloride ions through the receptor channel, which hyperpolarizes the neuron and leads to an inhibitory effect. plos.org

Studies have shown that N-desmethylclobazam potentiates currents evoked by a sub-maximal concentration of GABA (EC₂₀) in a concentration-dependent manner across various receptor subtypes (α1β2γ2S, α2β2γ2S, α3β2γ2S, and α5β2γ2S). plos.orgsemanticscholar.org At saturating concentrations, N-desmethylclobazam was found to enhance these GABA-evoked currents by 203–270%. plos.orgnih.gov

Analysis of Functional Efficacy Across GABAA Receptor Subtypes

The functional efficacy of N-desmethylclobazam—its ability to potentiate the GABA response—has been compared across different receptor subtypes. In oocytes expressing α1β2γ2S, α2β2γ2S, α3β2γ2S, and α5β2γ2S receptors, N-desmethylclobazam acts as a partial agonist at the benzodiazepine binding site. plos.orgneurology.org It displayed similar potency (EC₅₀ values in the 100–300 nM range) and degrees of potentiation across these four subtypes, suggesting a lack of strong functional selectivity in this context. plos.orgsemanticscholar.org

However, a different profile emerges at extrasynaptic α6β2δ receptors. plos.orgnih.gov While its potency at these receptors is substantially lower (1100–3100 fold less potent than at αβγ-containing receptors), N-desmethylclobazam acts as a highly efficacious potentiator of α6β2δ receptor signaling. plos.orgnih.gov At a concentration of 1 mM, it was shown to potentiate the GABA EC₂₀-evoked response by approximately 24-fold. semanticscholar.org This high efficacy was also observed at binary α6β2 receptors, suggesting a potential interaction with a low-affinity binding site. plos.org

Table 3: Functional Efficacy (Potentiation of GABA EC₂₀ Current) of N-Desmethylclobazam at Recombinant Human GABAA Receptors

| Receptor Subtype | EC₅₀ (nM) | Maximum Potentiation (% of GABA EC₂₀ response) |

|---|---|---|

| α₁β₂γ₂S | 288 | 270% |

| α₂β₂γ₂S | 108 | 203% |

| α₃β₂γ₂S | 129 | 224% |

| α₅β₂γ₂S | 247 | 258% |

| α₆β₂δ | 227,000* | ~2400%** |

Value is an estimate as the concentration-response curve did not reach saturation. plos.orgsemanticscholar.org ***Value represents potentiation at 1 mM, not a true maximal response. semanticscholar.org* Data sourced from Hammer et al. (2015) plos.org

Enzyme-Mediated Interactions (Beyond Primary Metabolism)

Investigational Interactions with Cytochrome P450 Enzymes

N-desmethylclobazam (N-CLB), the primary active metabolite of clobazam, undergoes further metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. researchgate.net In vitro studies using cDNA-expressed P450 isoforms have identified CYP2C19 and CYP2C18 as the key enzymes responsible for the 4'-hydroxylation of N-CLB to form 4'-hydroxy-N-desmethylclobazam. nih.gov Specifically, CYP2C19 has been shown to be the main P450 isoenzyme involved in the metabolism of N-CLB. researchgate.netnih.gov

The interaction with CYP2C19 is significant due to the genetic polymorphism associated with this enzyme, which can lead to variations in the plasma concentrations of N-CLB among individuals. nih.gov For instance, individuals who are poor metabolizers due to CYP2C19 genetic variants may have higher plasma levels of N-CLB. mmjoutcomes.org

In drug-drug interaction studies, the co-administration of clobazam with inhibitors of CYP2C19, such as omeprazole (B731), has been shown to increase the systemic exposure of N-CLB. nih.gov Specifically, omeprazole increased the area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax) of N-CLB by 36% and 15%, respectively. nih.gov Conversely, inducers of CYP2C19 have been observed to have negligible effects on N-CLB concentrations. researchgate.net

Furthermore, N-CLB itself has been investigated for its potential to inhibit CYP enzymes. In vitro studies indicated that N-CLB did not inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP3A4 at concentrations up to 25 μM. fda.gov However, clobazam, the parent compound, has been shown to be an inhibitor of CYP2D6, leading to increased exposure of CYP2D6 substrates like dextromethorphan. researchgate.netnih.gov

Table 1: Investigational Interactions of N-Desmethylclobazam with Cytochrome P450 Enzymes

| Enzyme | Interaction Type | Key Findings | Reference |

|---|---|---|---|

| CYP2C19 | Substrate | Primary enzyme responsible for the 4'-hydroxylation of N-CLB. Genetic polymorphisms can affect N-CLB plasma levels. | researchgate.netnih.gov |

| CYP2C18 | Substrate | Involved in the 4'-hydroxylation of N-CLB. | nih.gov |

| CYP2D6 | No direct inhibition by N-CLB | The parent compound, clobazam, inhibits CYP2D6. | researchgate.netnih.gov |

| CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP3A4 | No inhibition | N-CLB did not show inhibitory activity at tested concentrations. | fda.gov |

Transport System Interactions

Substrate Activity for P-glycoprotein Transport System

In vitro studies have demonstrated that N-desmethylclobazam is a substrate for the P-glycoprotein (P-gp) transport system. neurology.orgaesnet.org P-glycoprotein is an efflux pump that actively transports a wide variety of substances out of cells. elifesciences.org The interaction of N-CLB with P-gp was confirmed by the observation that verapamil, a known P-gp inhibitor, inhibited the transport of N-CLB by more than 50%. researchgate.net However, it is important to note that N-CLB is not an inhibitor of the P-gp transport system. neurology.orgaesnet.org

Assessment of Interactions with Organic Cation and Anion Transport Systems

Table 2: Interactions of N-Desmethylclobazam with Transport Systems

| Transport System | Interaction Type | Finding | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | Substrate | N-CLB is transported by P-gp. | neurology.orgaesnet.org |

| P-glycoprotein (P-gp) | Not an inhibitor | N-CLB does not inhibit the function of P-gp. | neurology.orgaesnet.org |

| Organic Cation Transporters (OCT) | Unlikely a substrate | Not considered a significant transport pathway for N-CLB. | neurology.orgaesnet.orgresearchgate.net |

| Organic Anion Transporters (OAT) | Unlikely a substrate | Not considered a significant transport pathway for N-CLB. | neurology.orgaesnet.orgresearchgate.net |

Structure-Activity Relationship (SAR) Studies of N-Desmethyl Clobazam

Comparative Pharmacological Activity with Parent Compound Clobazam

N-desmethylclobazam is the primary and pharmacologically active metabolite of clobazam. neurology.org Following repeated administration of clobazam, N-CLB becomes the major circulating moiety in the body. neurology.orgaesnet.org Both clobazam and N-CLB are 1,5-benzodiazepines that exert their effects through allosteric modulation of GABA-A receptors. researchgate.netnih.gov

In terms of receptor binding affinity, both clobazam and N-CLB have been shown to display significantly greater affinity for α2-containing GABA-A receptor complexes compared to α1-containing complexes. researchgate.net This is a notable difference from the 1,4-benzodiazepine (B1214927) clonazepam, which does not show this distinction. researchgate.net The α2 subunit of the GABA-A receptor is thought to mediate anticonvulsant effects without causing sedation. researchgate.net

Functional studies using two-electrode voltage-clamp electrophysiology on human GABA-A receptors expressed in Xenopus laevis oocytes have provided further insights. plos.org Both clobazam and N-CLB potentiated GABA-evoked responses at α1β2γ2S, α2β2γ2S, α3β2γ2S, and α5β2γ2S receptor subtypes in a concentration-dependent manner. plos.orgsemanticscholar.org While their EC50 values were similar across these subtypes, clonazepam was found to be a more potent positive allosteric modulator at these receptors. plos.orgsemanticscholar.org

Interestingly, at the α6β2δ GABA-A receptor, both clobazam and particularly N-CLB were found to be highly efficacious potentiators, although they were substantially less potent at this subtype compared to the α1,2,3,5β2γ2S receptors. plos.org

Table 3: Comparative Pharmacological Properties of N-Desmethylclobazam and Clobazam

| Pharmacological Property | N-Desmethylclobazam | Clobazam | Reference |

|---|---|---|---|

| GABA-A Receptor Subtype Affinity | Greater affinity for α2- vs. α1-containing receptors | Greater affinity for α2- vs. α1-containing receptors | researchgate.net |

| Potentiation at α1,2,3,5β2γ2S GABA-A Receptors | Potentiates GABA-evoked responses | Potentiates GABA-evoked responses | plos.orgsemanticscholar.org |

| Potency at α1,2,3,5β2γ2S GABA-A Receptors | Lower potency compared to clonazepam | Lower potency compared to clonazepam | plos.orgsemanticscholar.org |

| Efficacy at α6β2δ GABA-A Receptors | Highly efficacious potentiator | Highly efficacious potentiator | plos.org |

Distinction from 1,4-Benzodiazepines (e.g., Clonazepam, Diazepam)

N-Desmethylclobazam is the primary active metabolite of clobazam, a 1,5-benzodiazepine. nih.govtga.gov.au This classification denotes a key structural difference from classic benzodiazepines like clonazepam and diazepam, which are categorized as 1,4-benzodiazepines. nih.govtga.gov.au The distinction lies in the placement of nitrogen atoms within the seven-membered diazepine (B8756704) ring; in 1,5-benzodiazepines, they are at the 1 and 5 positions, whereas in 1,4-benzodiazepines, they are at the 1 and 4 positions. tga.gov.au This structural variance is believed to confer a distinct pharmacological profile upon clobazam and its metabolite. tga.gov.au

While both classes of compounds exert their effects by acting as positive allosteric modulators at the γ-aminobutyric acid type A (GABAA) receptor, their interactions with the receptor's various subtypes differ significantly. scispace.complos.org The GABAA receptor is a pentameric ligand-gated ion channel composed of different subunit combinations, with the α (alpha) subunit isoform being a key determinant of the pharmacological effect of a benzodiazepine. plos.orgoup.com It is widely accepted that activity at the α1-subunit is primarily associated with sedative effects, while activity at the α2- and α3-subunits is linked to anxiolytic and anticonvulsant effects. scispace.complos.orgdovepress.com

This distinction is significant. Preclinical studies suggest that the 1,5-benzodiazepine structure may lead to more specific anticonvulsant effects with fewer sedative properties compared to 1,4-benzodiazepines. plos.orgsemanticscholar.org For instance, one study found that diazepam and clobazam potentiated sedating α1-GABAARs and antihyperalgesic α2-GABAARs with similar efficacies, whereas N-desmethylclobazam preferentially potentiated α2-GABAARs over α1-GABAARs across a broad concentration range. nih.gov This suggests an improved therapeutic window for N-desmethylclobazam, where anticonvulsant effects can be achieved at doses that cause minimal or no sedation. nih.gov

Table 1: Comparative Properties of N-Desmethylclobazam and 1,4-Benzodiazepines

| Feature | N-Desmethylclobazam | Clonazepam | Diazepam |

|---|---|---|---|

| Chemical Class | 1,5-Benzodiazepine | 1,4-Benzodiazepine | 1,4-Benzodiazepine |

| Receptor Selectivity | Preferential affinity for α2- over α1-containing GABAA receptors. scispace.comnih.gov | Non-selective; binds to α1, α2, α3, and α5 subtypes. plos.orgsemanticscholar.org | Non-selective; binds to α1, α2, α3, and α5 subtypes. plos.orgnih.gov |

| Primary Associated Effect | Anticonvulsant effects with potentially reduced sedation. dovepress.comnih.gov | Anxiolytic, anticonvulsant, sedative, muscle relaxant. nih.govwikipedia.org | Anxiolytic, anticonvulsant, sedative, muscle relaxant. mdpi.com |

| Potency | Less potent than clonazepam. semanticscholar.org | High-potency benzodiazepine. nih.govnih.gov | Potent benzodiazepine. mdpi.comnih.gov |

Role of Chemical Structure in Preferential α2-GABAAR Activity

The unique 1,5-benzodiazepine structure of N-desmethylclobazam is fundamental to its preferential binding to and modulation of α2-subunit-containing GABAA receptors (α2-GABAAR). tga.gov.auresearchgate.net Benzodiazepines bind to a specific allosteric site on the GABAA receptor, located at the interface between an α-subunit and the γ2-subunit. plos.orgnih.gov The specific isoform of the α-subunit (α1, α2, α3, or α5) at this interface dictates the binding affinity and subsequent pharmacological effect of the ligand. plos.org

Research has consistently demonstrated that N-desmethylclobazam and its parent compound, clobazam, have significantly greater binding affinities for α2- versus α1-receptor complexes. scispace.complos.org This contrasts sharply with the 1,4-benzodiazepine clonazepam, for which no significant distinction in binding affinity between α1 and α2 receptors has been observed. scispace.complos.org

One study using recombinant human GABAA receptors expressed in HEK293 cells quantified these differences. The binding affinity (Ki), which represents the concentration required to inhibit 50% of radioligand binding (a lower Ki value indicates higher affinity), was measured for several compounds across different α-subunits. The results clearly illustrated the preferential binding of N-desmethylclobazam.

Table 2: Binding Affinities (Ki, nM) of Benzodiazepines for Human GABAA Receptor Subtypes

| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | α2/α1 Affinity Ratio |

|---|---|---|---|---|---|

| N-Desmethylclobazam | 255.0 | 59.8 | 134.0 | 200.0 | 4.3 |

| Clobazam | 124.0 | 49.0 | 97.0 | 110.0 | 2.5 |

| Clonazepam | 1.8 | 1.6 | 5.4 | 1.9 | 1.1 |

Data sourced from Jensen et al. (2014). The α2/α1 affinity ratio is calculated as Ki (α1) / Ki (α2). A higher ratio indicates greater selectivity for the α2 subunit.

As shown in the table, N-desmethylclobazam has a 4.3-fold greater affinity for the α2-subunit compared to the α1-subunit. plos.org Clonazepam, a typical 1,4-benzodiazepine, shows a ratio of 1.1, indicating virtually no selectivity between the two. plos.org

This preferential activity at α2-GABAARs is clinically significant because the α2-subunit is strongly implicated in mediating the anticonvulsant and anxiolytic actions of benzodiazepines, whereas the α1-subunit is linked to sedation and ataxia. scispace.complos.orgdovepress.com The structural features of the 1,5-benzodiazepine nucleus in N-desmethylclobazam allow it to fit into the binding pocket at the α2/γ2 interface more favorably than at the α1/γ2 interface. This selective interaction is believed to be the molecular basis for its efficacy as an anticonvulsant with a potentially reduced sedative side-effect profile compared to non-selective 1,4-benzodiazepines. semanticscholar.orgnih.gov

Preclinical Pharmacodynamics and Efficacy Studies of N Desmethyl Clobazam

In Vitro Neuropharmacological Models

The functional properties of N-desmethylclobazam have been extensively studied using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing various human GABAA receptor subtypes. plos.orgsemanticscholar.org These studies reveal that NDMC acts as a positive allosteric modulator (PAM) at GABAA receptors containing α1, α2, α3, and α5 subunits, in combination with β2 and γ2S subunits. plos.orgsemanticscholar.org

When co-applied with GABA, NDMC potentiates the receptor's response to GABA in a concentration-dependent manner. plos.orgsemanticscholar.org Studies comparing NDMC to its parent compound, clobazam, and other benzodiazepines like clonazepam and diazepam, show that NDMC has a distinct profile. While clonazepam is generally more potent, NDMC and clobazam exhibit similar potencies to each other, with EC50 values typically in the 100–300 nM range across the major synaptic GABAA receptor subtypes. plos.orgsemanticscholar.org

In terms of efficacy, saturating concentrations of NDMC potentiate GABA-evoked currents by 203–270%. plos.orgsemanticscholar.org Some studies have noted that the maximum responses mediated by NDMC at α1β2γ2S and α2β2γ2S receptors are slightly but significantly smaller than those produced by diazepam. plos.org However, other research suggests that NDMC is almost as efficacious as diazepam and clonazepam at these key receptor subtypes. plos.org Interestingly, while being a substantially less potent modulator at extrasynaptic α6β2δ receptors, NDMC demonstrates high efficacy in potentiating their signaling, a characteristic that distinguishes it from many other benzodiazepines. plos.org

Cellular response profiling through receptor binding assays has provided critical insights into the selectivity of N-desmethylclobazam. These studies, often conducted with native receptors from rat brain homogenates or cloned human receptors expressed in cell lines like HEK293, have characterized its binding affinities (Ki) for different GABAA receptor subtypes. nih.govresearchgate.net

A key finding is that both clobazam and NDMC display significantly greater binding affinities for α2-containing GABAA receptor complexes compared to α1-containing complexes. nih.govresearchgate.net This contrasts with other benzodiazepines like diazepam and clonazepam, which show similar affinities for both subtypes. nih.govnih.govnih.gov This preferential binding to the α2 subtype is noteworthy, as modulation of α2-GABAA receptors is linked to anxiolytic and antihyperalgesic effects, whereas α1 subtype modulation is primarily associated with sedation. nih.govnih.gov

The table below summarizes the functional potency and efficacy of N-desmethylclobazam at various human GABAA receptor subtypes expressed in Xenopus oocytes.

Table 1: In Vitro Functional Activity of N-Desmethylclobazam at Human GABAA Receptor Subtypes

| Receptor Subtype | pEC₅₀ | EC₅₀ (nM) | Maximum Potentiation (% of GABA EC₂₀ response) |

|---|---|---|---|

| α₁β₂γ₂S | 6.78 | 166 | 203% |

| α₂β₂γ₂S | 6.78 | 166 | 240% |

| α₃β₂γ₂S | 6.73 | 186 | 270% |

| α₅β₂γ₂S | 6.51 | 309 | 239% |

Data sourced from studies using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes. plos.orgsemanticscholar.org EC₅₀ represents the concentration for 50% of maximal effect. Maximum potentiation is the enhancement of the current evoked by a submaximal (EC₂₀) concentration of GABA.

Animal Models of Neurological Conditions

The anticonvulsant activity of N-desmethylclobazam has been evaluated in various preclinical models of chemically-induced seizures. The most extensively studied model involves the chemoconvulsant pentylenetetrazole (PTZ), a GABAA receptor antagonist. nih.govresearcher.lifebepls.com In mouse models, NDMC demonstrates protective effects against seizures induced by an intravenous infusion of PTZ. nih.govresearcher.life Studies directly comparing NDMC to its parent compound, clobazam, found that while significant tolerance developed to the anticonvulsant effect of clobazam over a 10-day treatment period, there was no significant development of tolerance to the protection afforded by NDMC. nih.gov This suggests that NDMC may offer a more sustained anticonvulsant effect. nih.gov

While specific data for NDMC in models using strychnine, picrotoxin, or nicotine (B1678760) are less detailed in the available literature, its parent compound, clobazam, has shown efficacy against convulsions induced by these agents. fda.gov Given that NDMC is the primary active metabolite, it is believed to be a major contributor to these observed effects. mdpi.com The use of picrotoxin, another GABAA antagonist, has been established as a robust method for inducing seizures in models like Drosophila for high-throughput screening, validating the pathway targeted by NDMC. nih.gov

N-desmethylclobazam's anticonvulsant properties have also been assessed in models of electroshock-induced seizures, such as the maximal electroshock (MES) test in mice. jpccr.eu This model is considered to reflect generalized tonic-clonic seizures. The parent drug, clobazam, is known to be effective in this model. fda.govjpccr.eu Studies investigating drug interactions have used the 6 Hz psychomotor seizure model, which is considered a model of therapy-resistant partial seizures. jpccr.eu While these studies often administer the parent drug clobazam, the resulting anticonvulsant activity is understood to be mediated in large part by the formation of NDMC. jpccr.eu

The development of GABAA receptor point-mutated "knock-in" mice has been a pivotal tool for dissecting the subtype-specific contributions to the in vivo effects of benzodiazepines, including NDMC. nih.govresearchgate.net These mice carry a histidine-to-arginine (H→R) point mutation in the benzodiazepine (B76468) binding site of specific α subunits (e.g., α1, α2, α3), rendering them insensitive to modulation by diazepam and other classical benzodiazepines. nih.gov

By using these models, researchers can isolate the effects mediated by a single receptor subtype. Studies using such mice have confirmed that NDMC's preference for α2-GABAA receptors over α1-receptors translates into a favorable therapeutic window. nih.govnih.govresearchgate.net When tested in these mice, NDMC was shown to produce significant antihyperalgesic effects at doses that caused minimal or no sedation. nih.govnih.gov This is in stark contrast to diazepam, which produced strong sedation at similar effective doses. nih.govnih.gov The sedative effects of NDMC only became apparent when its action was pharmacologically restricted to α1-GABAA receptors in triple point-mutated mice. nih.govresearchgate.net These genetic models provide strong evidence that the α2-preferring profile of NDMC observed in vitro is responsible for its improved separation between desired therapeutic effects (like antihyperalgesia and anxiolysis) and unwanted sedative effects. nih.govnih.gov

Table 2: Comparative Effects of N-Desmethylclobazam (NDMC) and Diazepam (DZP) in GABAAR Point-Mutated Mice

| Compound | Mouse Model | Endpoint Measured | ED₅₀ (mg/kg) | Key Finding |

|---|---|---|---|---|

| Diazepam (DZP) | α2/α3/α5 (H→R) Triple Mutant | Sedation (α₁-mediated) | 0.59 | Sedation occurs at much lower doses than antihyperalgesia. |

| Diazepam (DZP) | α1 (H→R) Single Mutant | Antihyperalgesia (α₂-mediated) | 3.4 | Demonstrates a narrow therapeutic window. |

| N-Desmethylclobazam (NDMC) | α2/α3/α5 (H→R) Triple Mutant | Sedation (α₁-mediated) | 3.4 | Sedation and antihyperalgesia occur at similar doses. |

| N-Desmethylclobazam (NDMC) | α1 (H→R) Single Mutant | Antihyperalgesia (α₂-mediated) | 3.1 | Demonstrates a significantly improved therapeutic window compared to DZP. nih.govresearchgate.net |

Data sourced from studies using GABAA receptor point-mutated mice to isolate subtype-specific effects. nih.govresearchgate.net ED₅₀ is the dose required to produce 50% of the maximal effect.

Neuropathic Pain Models (e.g., Chronic Constriction Injury Model)

N-desmethylclobazam (NMDC), the primary active metabolite of clobazam (CLB), has demonstrated significant antihyperalgesic effects in preclinical models of neuropathic pain. In a chronic constriction injury (CCI) mouse model, NMDC was shown to be a key mediator of the antinociceptive properties observed after the administration of its parent compound, clobazam. nih.govresearchgate.net Studies have indicated that the antihyperalgesic effects correlate more closely with the blood levels of NMDC than with clobazam itself. nih.gov

The mechanism underlying these effects is linked to its activity as a benzodiazepine (BZD) site agonist with a preferential affinity for α2-subtype GABAA receptors over α1-subtypes. nih.govresearchgate.net This selectivity is noteworthy because α2GABAA receptors are implicated in mediating antihyperalgesia, while α1GABAA receptors are associated with sedative effects. nih.gov In vivo studies comparing NMDC with diazepam (DZP) in a mouse model of neuropathic pain revealed that both compounds reduced pain at similar doses. However, NMDC produced significantly less locomotor sedation, highlighting its improved therapeutic window. nih.govresearchgate.net

The antihyperalgesic effects of clobazam and, by extension, NMDC, have been shown to be dose-dependent in the CCI model. sigmaaldrich.comunige.ch While higher doses lead to stronger pain relief, they are also associated with increased sedation. nih.govunige.ch The prolonged pharmacokinetic profile of NMDC, compared to the shorter half-life of clobazam, helps to explain the sustained antihyperalgesia observed even after clobazam is no longer detectable in the blood. nih.govunige.ch

Table 1: Effects of N-Desmethyl Clobazam in Neuropathic Pain Model

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| N-Desmethyl Clobazam (NMDC) | Chronic Constriction Injury (CCI) in mice | Antihyperalgesic effects correlate better with NMDC blood levels than clobazam. nih.gov | nih.gov |

| NMDC | CCI in mice | Reduced neuropathic pain with less sedation compared to diazepam. nih.govresearchgate.net | nih.govresearchgate.net |

| Clobazam (metabolizes to NMDC) | CCI in mice | Dose-dependent antihyperalgesic effect. sigmaaldrich.comunige.ch | sigmaaldrich.comunige.ch |

Seizure Models (e.g., Sound-Induced Seizures in DBA/2 Mice, Photic Seizures in Baboons, Kindled Seizures in Rats)

N-desmethylclobazam, as the active metabolite of clobazam, is implicated in the anticonvulsant effects observed in various preclinical seizure models. Clobazam has shown efficacy in preventing sound-induced seizures in DBA/2 mice and photic seizures in baboons. fda.gov The DBA/2 mouse model is characterized by seizures induced by auditory stimuli, while photic seizures in the Papio papio baboon are triggered by light stimulation. nih.govnih.gov

Furthermore, clobazam has demonstrated dose-dependent inhibition of both the seizure stage and the after-discharge duration in septal- and amygdala-kindled seizures in rats. fda.gov Kindling is a phenomenon where repeated application of an initially subconvulsive electrical or chemical stimulus results in the progressive intensification of seizure activity, eventually leading to generalized convulsions. nih.govfrontiersin.org Clobazam was also effective in the lateral geniculate nucleus-kindled rat seizure model. fda.gov Given that NMDC is the major and active metabolite, its presence is crucial to these observed anticonvulsant activities. aesnet.orgpharmgkb.org Preclinical studies in mice have suggested a greater specificity of both clobazam and N-desmethylclobazam for anticonvulsive effects over sedative effects compared to other benzodiazepines. nih.govplos.org

Table 2: Efficacy of Clobazam (and its metabolite N-Desmethyl Clobazam) in Preclinical Seizure Models

| Seizure Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Sound-Induced Seizures | DBA/2 Mice | Clobazam was effective in preventing seizures. | fda.gov |

| Photic Seizures | Baboons (Papio papio) | Clobazam was effective in preventing seizures. | fda.gov |

| Kindled Seizures | Rats (septal and amygdala) | Clobazam induced dose-dependent inhibition of seizure stage and after-discharge duration. | fda.gov |

| Kindled Seizures | Rats (lateral geniculate nucleus) | Clobazam inhibited both seizure stage and after-discharge duration. | fda.gov |

Dravet Syndrome Mouse Models (e.g., Scn1aA1783V/WT mice)

In mouse models of Dravet syndrome (DS), a severe form of genetic epilepsy, N-desmethylclobazam plays a critical role in the therapeutic effects of clobazam. Studies using the Scn1aA1783V/WT mouse model, which mimics the genetic mutation found in many DS patients, have shown that clobazam is effective in raising the temperature threshold for hyperthermia-induced seizures. nih.gov

Pharmacokinetic studies in these models have highlighted the importance of NMDC. When clobazam is administered as part of a polypharmacy regimen, which is common in the treatment of DS, significant drug-drug interactions can occur. researchgate.netnih.govresearchgate.net For instance, when co-administered with stiripentol (B1682491) and cannabidiol (B1668261), the brain concentrations of both clobazam and N-desmethylclobazam were found to be higher than with clobazam monotherapy in Scn1aWT/WT mice. researchgate.netnih.govresearchgate.net This suggests that the increased efficacy of some combination therapies may be due to these pharmacokinetic interactions leading to elevated levels of the active metabolite in the brain. researchgate.net These findings underscore the utility of this DS mouse model for screening novel compounds and understanding the pharmacodynamics of combination therapies. nih.gov

Table 3: N-Desmethyl Clobazam in Dravet Syndrome Mouse Models

| Mouse Model | Key Findings | Reference |

|---|---|---|

| Scn1aA1783V/WT | Clobazam increased the temperature threshold for hyperthermia-induced seizures. nih.gov | nih.gov |

| Scn1aWT/WT | Co-administration with stiripentol and cannabidiol increased brain concentrations of clobazam and N-desmethylclobazam compared to clobazam alone. researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.net |

Studies in Epileptic Rat Models (e.g., Ihara rat model)

The spontaneously epileptic Ihara rat has been utilized to demonstrate the differential effects of clobazam compared to other benzodiazepines. In this model, clobazam suppressed abnormal circling behavior and generalized tonic convulsions without causing significant adverse behavioral effects. fda.gov This suggests a separation between the antiepileptic and sedative properties of the drug. nih.gov The anticonvulsant effects observed in the Ihara rat model are attributed to the actions of both clobazam and its active metabolite, N-desmethylclobazam. nih.gov

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies

Correlation of Concentrations with Pharmacological Effects in Animal Models

Preclinical studies have established a clear correlation between the concentrations of N-desmethylclobazam and its pharmacological effects. In a mouse model of neuropathic pain, the antihyperalgesic effects showed a better correlation with the blood levels of NMDC than with the parent compound, clobazam. nih.gov This is partly due to the pharmacokinetic profile of NMDC, which has a more delayed and prolonged presence in the systemic circulation compared to clobazam. nih.govunige.ch

In the context of seizure models, the antiseizure profile of clobazam in mice is partially sustained by NMDC, where its concentrations can be approximately 10-fold greater than that of clobazam. nih.gov This sustained exposure to the active metabolite contributes significantly to the duration of the anticonvulsant action. nih.gov Population pharmacokinetic (PopPK) modeling has been employed to predict effective dosing regimens by characterizing the relationship between dose, concentration, and effect for both clobazam and NMDC. sci-hub.se These models have shown that the ratio of NMDC to clobazam can vary with age and that achieving efficacious concentrations of both compounds is crucial for therapeutic success. sci-hub.se

Table 4: PK/PD Correlations of N-Desmethyl Clobazam in Animal Models

| Animal Model | Pharmacological Effect | Key Correlation Findings | Reference |

|---|---|---|---|

| Neuropathic Pain Mouse Model | Antihyperalgesia | Effect correlated better with NMDC blood levels than with clobazam. nih.gov | nih.gov |

| Seizure Mouse Model | Antiseizure | Antiseizure profile of clobazam is partially sustained by NMDC, which has significantly higher concentrations. nih.gov | nih.gov |

Brain Penetration and Distribution Studies in Preclinical Models

Studies in preclinical models have demonstrated that N-desmethylclobazam effectively penetrates the blood-brain barrier. nih.govunige.ch In mice, brain concentrations of NMDC were found to be 3.4 to 4.0 times higher than whole blood concentrations 2 hours after oral administration. nih.gov This efficient brain penetration is essential for its central nervous system activity.

The unbound fractions of both clobazam and NMDC are able to cross the blood-brain barrier, likely through free diffusion due to their lipophilic nature and low molecular weights. pharmgkb.org Pharmacokinetic studies in mice and rats have quantified the concentrations of NMDC in both plasma and brain tissue, providing crucial data for understanding its efficacy and duration of action in various seizure models. nih.gov For instance, in Scn1aWT/WT mice, combination therapies were shown to increase the brain concentrations of NMDC, which may explain the enhanced efficacy observed. researchgate.netnih.govresearchgate.net

Table 5: Brain Penetration of N-Desmethyl Clobazam in Preclinical Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| 129X1/SvJ Mice | Brain concentrations of NMDC were 3.4 to 4.0 times higher than whole blood concentrations. nih.gov | nih.gov |

| CF-1 Mice and Sprague-Dawley Rats | NMDC concentrations were quantified in both plasma and brain to understand its antiseizure time-course. nih.gov | nih.gov |

| Scn1aWT/WT Mice | Combination therapies led to higher brain concentrations of NMDC. researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.net |

Comprehensive Metabolism and Biotransformation Research of N Desmethyl Clobazam

Primary Metabolic Pathways and Kinetics

The formation of N-desmethylclobazam from its parent compound, clobazam, is a critical step in its metabolic journey. This primary pathway involves a specific enzymatic reaction that dictates the initial plasma concentrations and subsequent pharmacokinetic profile of this active metabolite.

The primary metabolic pathway for clobazam is oxidative demethylation, which results in the formation of N-desmethylclobazam. This biotransformation is primarily mediated by the cytochrome P450 isoenzyme CYP3A4, with minor contributions from CYP2C19 and CYP2B6. Following oral administration, clobazam is extensively metabolized in the liver, with N-desmethylclobazam being the main active metabolite produced.

While clobazam is the predominant substance in the bloodstream after an initial dose, N-desmethylclobazam becomes the major circulating moiety with repeated administration. At steady state, which is typically reached within two weeks of consistent dosing, the exposure to N-desmethylclobazam is approximately 3 to 5 times greater than that of clobazam. Studies have shown that the plasma concentration of N-desmethylclobazam can be significantly higher than the parent drug, with suggested therapeutic reference ranges of 300–3000 ng/mL for N-desmethylclobazam compared to 30–300 ng/mL for clobazam.

| Compound | Mean AUC (hr*ng/mL) | Mean Cmax (ng/mL) |

|---|---|---|

| Clobazam | 10,350 | 1,076 |

| N-Desmethylclobazam | 30,350 | 2,783 |

Data sourced from population pharmacokinetic analysis.

The elimination half-life of N-desmethylclobazam is notably longer than that of its parent compound. Population pharmacokinetic analyses have determined the median half-life of N-desmethylclobazam to be approximately 79 hours, compared to about 36 hours for clobazam. Other studies have reported the elimination half-life of N-desmethylclobazam to be in the range of 71 to 82 hours. This extended half-life contributes to its accumulation and sustained plasma concentrations upon chronic administration of clobazam.

| Compound | Median Half-Life (hours) |

|---|---|

| Clobazam | ~36 |

| N-Desmethylclobazam | ~79 |

Data based on population pharmacokinetic analysis.

Secondary Metabolic Pathways of N-Desmethylclobazam

Following its formation, N-desmethylclobazam undergoes further metabolism, primarily through hydroxylation, leading to the formation of inactive metabolites that are then eliminated from the body. This secondary metabolic pathway is crucial for the clearance of the active metabolite.

The secondary metabolism of N-desmethylclobazam is predominantly carried out by the CYP2C19 enzyme. This enzyme is responsible for the hydroxylation of N-desmethylclobazam to form inactive metabolites. The activity of CYP2C19 is subject to genetic polymorphisms, which can lead to significant variability in the rate of N-desmethylclobazam metabolism among individuals. Individuals with reduced CYP2C19 function, known as poor metabolizers, exhibit decreased clearance of N-desmethylclobazam, resulting in higher plasma concentrations.

The influence of CYP2C19 genotype on N-desmethylclobazam levels is significant, with patients having two mutated alleles showing N-desmethylclobazam concentration to clobazam dose ratios more than six times higher than those with the wild-type genotype.

The biotransformation of N-desmethylclobazam by CYP2C19 leads to the formation of inactive metabolites, such as 4'-hydroxy-N-desmethylclobazam. These hydroxylated metabolites are pharmacologically inactive and are subsequently eliminated from the body, primarily through renal excretion. The conversion of the active N-desmethylclobazam to these inactive forms is a critical step in the detoxification and clearance process.

Advanced Analytical Methodologies for N Desmethyl Clobazam Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the selective separation of N-desmethylclobazam from its parent compound, other metabolites, and endogenous components in complex biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most established methods.

HPLC is a widely employed technique for the determination of N-desmethylclobazam in various biological fluids. nih.govresearchgate.net Reverse-phase chromatography is the most common approach, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase.

One established HPLC-UV method involves a C18 reverse-phase column with an isocratic mobile phase of water and acetonitrile (57:43, v/v) pumped at a flow rate of 0.8 mL/min. researchgate.net Detection is typically performed using a UV detector at a wavelength of 228 nm. researchgate.net In this system, N-desmethylclobazam has a retention time of approximately 5.82 minutes, allowing for clear separation from clobazam (retention time of 8.32 minutes). researchgate.net Another method utilizes a mobile phase of acetonitrile and acetate buffer (pH 5.4) in a 40:60 vol/vol ratio, achieving separation in about 12 minutes. nih.gov The limit of detection for N-desmethylclobazam using HPLC can be as low as 10-20 ng/mL. nih.gov

A key advantage of HPLC is its ability to simultaneously quantify clobazam and its metabolites in a single run. nih.gov However, chromatographic interferences from co-administered medications can sometimes pose a challenge in clinical applications. nih.gov

Table 1: HPLC Method Parameters for N-desmethylclobazam Analysis

| Parameter | Details | Reference |

|---|---|---|

| Column | C18 Reverse Phase | researchgate.net |

| Mobile Phase | Water:Acetonitrile (57:43, v/v) | researchgate.net |

| Flow Rate | 0.8 mL/min | researchgate.net |

| Detection | UV at 228 nm | researchgate.net |

| Retention Time | ~5.82 min | researchgate.net |

| Linear Range | 200–3000 ng/mL | researchgate.net |

Gas chromatography, particularly with electron-capture detection (GC-ECD), has also been successfully used for the analysis of N-desmethylclobazam. taylorfrancis.com This method offers high sensitivity and specificity. A typical GC analysis involves a liquid-liquid extraction of the compound from the biological matrix, followed by injection into the GC system. taylorfrancis.com Diazepam is often used as an internal standard in these assays. taylorfrancis.com While effective, GC methods can be more cumbersome than HPLC due to the potential need for derivatization to improve the volatility and thermal stability of the analyte. nist.gov

Mass Spectrometric Detection Methods

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) has become the gold standard for the quantification of N-desmethylclobazam due to its superior sensitivity, selectivity, and speed.

LC-MS/MS methods provide high-throughput and highly sensitive quantification of N-desmethylclobazam in various biological samples. researchgate.net These methods typically involve a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer. researchgate.netvisme.co

One validated LC-MS/MS method utilizes an Agilent Zorbax Eclipse Plus C-18 RRHD column with a mobile phase consisting of 0.05% formic acid in 5 mM ammonium formate (pH 3.0) and 0.1% formic acid in acetonitrile. nih.gov The detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions in positive electrospray ionization (ESI) mode. nih.gov This approach allows for very low limits of quantification, often in the low ng/mL range. researchgate.net

The developed analytical methods have been successfully applied to a wide range of biological matrices, enabling comprehensive pharmacokinetic and pharmacodynamic studies.

Plasma and Serum: The majority of analytical methods for N-desmethylclobazam have been developed and validated for use in human plasma and serum. researchgate.netresearchgate.netbrjac.com.br These matrices are readily accessible and provide a good indication of systemic drug exposure. Methods have been validated over clinically relevant concentration ranges, for example, 200–10,000 ng/mL in plasma using LC-MS/MS. nih.gov

Urine: HPLC methods have been adapted for the determination of N-desmethylclobazam and its hydroxy metabolites in urine, which is important for understanding the excretion pathways of the drug. nih.gov

Brain Homogenates: The quantification of N-desmethylclobazam in brain tissue is critical for correlating drug concentrations at the site of action with pharmacological effects. Studies in animal models have utilized LC-MS/MS to measure N-desmethylclobazam concentrations in brain homogenates, providing valuable insights into its central nervous system disposition. plos.org

Method Validation and Quantification Parameters in Research Settings

The validation of analytical methods is essential to ensure the reliability and accuracy of the generated data. wjarr.com Validation is performed according to guidelines from regulatory bodies such as the European Medicines Agency (EMA). mdpi.com Key validation parameters for N-desmethylclobazam assays include:

Linearity: The method should demonstrate a linear relationship between the instrument response and the concentration of the analyte over a defined range. For an HPLC-UV method, linearity for N-desmethylclobazam in plasma has been established over a range of 200–3000 ng/mL with a coefficient of determination (r²) greater than 0.99. researchgate.net An LC-MS/MS method demonstrated linearity from 200 to 10,000 ng/mL. researchgate.net

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy reflects the closeness of a measured value to the true value. For N-desmethylclobazam, intra-day and inter-day precision are typically evaluated at multiple concentration levels. For an HPLC method, the intra-day coefficient of variation (CV) was less than 6%, and the inter-day CV was also below 6%. researchgate.net Accuracy is generally required to be within ±15% of the nominal concentration (±20% at the lower limit of quantification). researchgate.net

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For N-desmethylclobazam, LLOQs of 200 ng/mL in plasma have been reported for HPLC-UV methods, while LC-MS/MS methods can achieve LLOQs as low as 200 ng/mL or even lower. researchgate.netresearchgate.net

Recovery: The extraction recovery of the analytical method should be consistent and reproducible. For N-desmethylclobazam, liquid-liquid extraction methods have shown average recovery rates ranging from 92.5% to 102.1%. researchgate.net

Table 2: Validation Parameters for an HPLC-UV Method for N-desmethylclobazam in Human Plasma

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 200–3000 ng/mL (r² > 0.99) | researchgate.net |

| Intra-day Precision (CV) | < 6% | researchgate.net |

| Inter-day Precision (CV) | < 6% | researchgate.net |

| Accuracy | Within ±10% | researchgate.net |

| LLOQ | 200 ng/mL | researchgate.net |

| Mean Recovery | 92.5% - 102.1% | researchgate.net |

Assessment of Linearity, Accuracy, Precision, and Recovery

Method validation ensures that an analytical procedure is suitable for its intended purpose. Key parameters assessed include linearity, accuracy, precision, and recovery.

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. mdpi.com For N-desmethylclobazam, linearity is typically established by constructing calibration curves over a clinically relevant concentration range and calculating the coefficient of determination (r²), which should ideally be greater than 0.99. researchgate.net

Accuracy refers to the closeness of the measured value to the true value and is often expressed as percent error or percent recovery. researchgate.netPrecision measures the degree of scatter between a series of measurements of the same sample and is usually expressed as the coefficient of variation (%CV). Both are assessed at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day) to determine repeatability and intermediate precision. researchgate.net

Recovery evaluates the efficiency of the extraction process by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration.

Various studies have successfully validated methods for N-desmethylclobazam quantification, demonstrating excellent performance across these parameters.

Table 1: Performance Characteristics of Analytical Methods for N-Desmethylclobazam

| Analytical Method | Linearity Range (ng/mL) | r² | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (% Error) | Reference |

|---|---|---|---|---|---|---|

| HPLC-UV | 200–3000 | > 0.99 | < 6% | < 6% | within ±6% | mdpi.comresearchgate.net |

| LC-MS/MS | 100.0–5,000.0 | Not Reported | < 7.5% | < 7.5% | Not Reported | |

| LC-MS/MS | 200–10,000 | Not Reported | "Good" | "Good" | "Good" | |

| LC-MS/MS | 0.7–200 | Not Reported | Not Reported | Not Reported | Not Reported |

Determination of Lower Limits of Quantification (LLOQ)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. researchgate.net This parameter is critical for studies involving low concentrations of the analyte. For N-desmethylclobazam, the LLOQ must be sensitive enough to measure trough concentrations in patients undergoing TDM. The LLOQ is generally established as the lowest point on the calibration curve that meets the criteria of having a precision value of less than 20% and an accuracy within ±20%. researchgate.net

Table 2: LLOQ for N-Desmethylclobazam in Various Analytical Methods

| Analytical Method | Matrix | LLOQ (ng/mL) | Reference |

|---|---|---|---|

| HPLC-UV | Human Plasma | 200 | mdpi.comresearchgate.net |

| LC-MS/MS | Human Plasma | 200 | |

| LC-MS/MS | Serum | 2-5 (µg/L) | nih.gov |

Inter-Laboratory Comparisons and Method Performance Evaluation

To ensure the reliability and reproducibility of analytical results across different settings, inter-laboratory comparisons are essential. These evaluations can involve the analysis of shared proficiency testing samples or direct comparison of results from patient samples analyzed by different validated methods. Successful performance in these comparisons demonstrates the robustness of the analytical method.

For instance, a validated LC-MS/MS method for clobazam and N-desmethylclobazam demonstrated successful performance when evaluated by comparison with two different external laboratories. This provides confidence that the method can be reliably implemented in different clinical or research environments, ensuring that results are comparable regardless of where the testing is performed.

Utilization of N-Desmethyl O-Methyl Clobazam as a Reference Standard in Analytical Chemistry

While scientific literature extensively details the analysis of N-desmethylclobazam, specific mentions of "this compound" are scarce. However, based on its chemical structure—a methylated analog of the target analyte—its primary role in analytical chemistry would be as an internal standard, particularly for LC-MS/MS applications.

An internal standard (IS) is a compound with a chemical structure and physicochemical properties very similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls before sample processing. nih.gov The purpose of the IS is to correct for variability during the analytical process, such as sample extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. scioninstruments.com

This compound would be an excellent structural analog internal standard for the quantification of N-desmethylclobazam for several reasons:

Similar Physicochemical Properties: Its structure is highly similar to N-desmethylclobazam, meaning it would behave almost identically during sample preparation steps like liquid-liquid extraction or protein precipitation, and during chromatographic separation. nih.gov

Mass Difference: The addition of a methyl group gives it a different molecular weight. This mass difference allows it to be distinguished from the native N-desmethylclobazam by the mass spectrometer, even if they co-elute from the chromatography column. chromatographyonline.com

Improved Accuracy and Precision: By calculating the ratio of the analyte's response to the internal standard's response, variations are normalized, leading to significantly more accurate and precise quantification. scioninstruments.com

While stable isotope-labeled internal standards (e.g., N-desmethylclobazam-d5) are considered the gold standard because their behavior is nearly identical to the analyte, they are not always available or can be costly. nih.gov In such cases, a closely related structural analog like this compound serves as a highly effective alternative for developing robust and reliable bioanalytical methods. researchgate.net

Q & A

Q. What are the primary metabolic pathways of N-Desmethyl Clobazam (NDMC), and how do they influence experimental design in pharmacokinetic studies?

- Methodological Answer : NDMC is a major active metabolite of clobazam, primarily metabolized by CYP2C19 into inactive forms . In pharmacokinetic studies, researchers must account for genetic polymorphisms in CYP2C19 (e.g., poor vs. extensive metabolizers) and interactions with CYP2C19 inhibitors (e.g., cannabidiol, stiripentol). Genotyping participants and monitoring plasma concentrations of NDMC via liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for accurate data interpretation .

Q. What safety precautions are essential when handling NDMC in laboratory settings?

- Methodological Answer : NDMC is classified as a skin sensitizer (Skin Sens. 1) and may cause respiratory irritation (STOT SE 3) . Researchers should:

- Use nitrile gloves and lab coats to avoid dermal exposure.

- Work in a fume hood to prevent inhalation of dust.

- Store the compound in a cool, ventilated area away from ignition sources .

- Dispose of waste via certified hazardous waste protocols to prevent environmental contamination .

Q. How should researchers design dose-response studies for NDMC in preclinical epilepsy models?

- Methodological Answer : Use hyperthermia-induced seizure models (e.g., Scn1a mutant mice) to evaluate NDMC’s anticonvulsant efficacy. Administer NDMC alongside clobazam and valproate to mimic clinical polytherapy. Measure brain and plasma concentrations of NDMC using LC-MS/MS to correlate exposure with seizure suppression .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data when NDMC is co-administered with cannabidiol (CBD) in epilepsy studies?

- Methodological Answer : CBD inhibits CYP2C19, increasing NDMC plasma levels and potentially causing synergistic or adverse effects (e.g., sedation) . To address conflicting efficacy outcomes:

- Conduct randomized controlled trials (RCTs) with therapeutic drug monitoring (TDM) to adjust clobazam/NDMC doses.

- Use sensitivity analyses to isolate CBD’s direct antiseizure effects from pharmacokinetic interactions .

Q. What methodologies best assess the environmental impact of NDMC in preclinical research waste?

- Methodological Answer : Evaluate aquatic toxicity using Daphnia magna or Danio rerio models, as NDMC’s water hazard class is 1 (low risk) but lacks bioaccumulation data . Employ high-performance liquid chromatography (HPLC) to detect NDMC residues in wastewater and soil. Follow OECD guidelines for degradation studies to assess persistence .

Q. How can in vitro models elucidate NDMC’s selectivity for GABAA receptor subunits?

- Methodological Answer : Use patch-clamp electrophysiology on HEK-293 cells expressing recombinant GABAA receptors (α1-, α2-, α3-, or α5-subunits). Compare NDMC’s potentiation of chloride currents with clobazam and other benzodiazepines. NDMC shows α2-subunit preference, which may explain its reduced sedative effects compared to clobazam .

Q. What strategies mitigate confounding variables in retrospective analyses of NDMC’s teratogenic potential?

- Methodological Answer : Apply propensity score matching in large pharmacovigilance databases (e.g., FAERS) to control for concurrent drug use (e.g., valproate) and comorbidities. Use zebrafish embryogenesis assays to isolate NDMC’s teratogenic effects from confounding factors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NDMC’s reported hepatotoxicity across studies?

- Methodological Answer : Conflicting hepatotoxicity data may arise from drug-drug interactions (e.g., valproate co-administration) or CYP2C19 polymorphism-driven variability. Mitigate this by:

- Stratifying clinical trial participants by CYP2C19 genotype.

- Incorporating liver function biomarkers (ALT/AST) and liver biopsy histology in preclinical models .

Q. Why do some studies report NDMC as non-sedating, while others associate it with CNS depression?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.